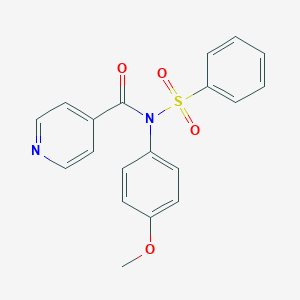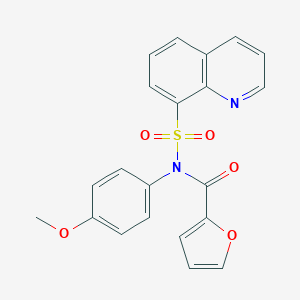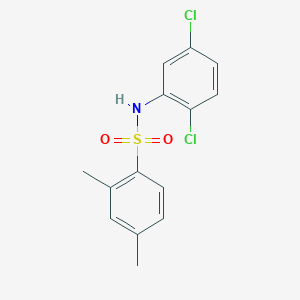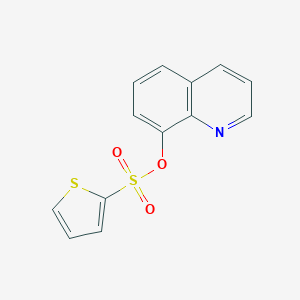amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A exerts its effects through the inhibition of CK2 activity. This leads to the downregulation of several signaling pathways that are involved in cell proliferation and survival. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. Additionally, it has been shown to have potent anti-inflammatory and anti-tumor effects, making it a useful tool for studying these processes. However, there are also limitations to the use of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A and its effects on different cell types. Finally, there is potential for the development of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of CK2, a protein kinase involved in the regulation of several cellular processes. Further research is needed to fully understand the mechanism of action of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A and its potential as a therapeutic agent.
Synthesemethoden
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis begins with the reaction of 5-hydroxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine to form the benzofuran ring. The resulting intermediate is then treated with N-phenoxycarbonyl-L-alanine and 4-fluoro-2-methylbenzenesulfonyl chloride to form Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of several cellular processes.
Eigenschaften
Molekularformel |
C25H20FNO7S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO7S/c1-15-13-17(26)9-12-22(15)35(30,31)27(25(29)34-19-7-5-4-6-8-19)18-10-11-21-20(14-18)23(16(2)33-21)24(28)32-3/h4-14H,1-3H3 |
InChI-Schlüssel |
LKJRZIILHKGBBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)